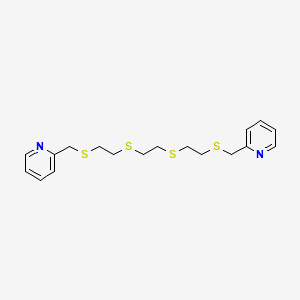
2,2'-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine is an organic compound that features a unique structure with two pyridine rings connected by a tetrathiadodecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine typically involves the reaction of pyridine derivatives with a tetrathiadodecane precursor. One common method is the nucleophilic substitution reaction where pyridine is reacted with a tetrathiadodecane halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tetrathiadodecane chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine rings.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Alkylated or acylated pyridine derivatives.
科学研究应用
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine has several applications in scientific research:
Coordination Chemistry: It can act as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The compound is explored for its potential in creating conductive polymers and other advanced materials.
Biological Studies: Its interactions with biological molecules are investigated for potential therapeutic applications.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The sulfur atoms in the tetrathiadodecane chain can interact with metal ions, while the pyridine rings provide additional coordination sites. This dual functionality allows for the formation of stable and versatile metal complexes.
相似化合物的比较
Similar Compounds
2,2’-(2,5,8,11-Tetraoxadodecane-1,12-diyl)dipyridine: Similar structure but with oxygen atoms instead of sulfur.
2,2’-(2,5,8,11-Tetraazadodecane-1,12-diyl)dipyridine: Contains nitrogen atoms in place of sulfur.
Uniqueness
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity towards oxidation and the ability to form strong metal-sulfur bonds. This makes it particularly useful in applications requiring robust and versatile ligands.
属性
CAS 编号 |
151777-56-9 |
|---|---|
分子式 |
C18H24N2S4 |
分子量 |
396.7 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(pyridin-2-ylmethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C18H24N2S4/c1-3-7-19-17(5-1)15-23-13-11-21-9-10-22-12-14-24-16-18-6-2-4-8-20-18/h1-8H,9-16H2 |
InChI 键 |
KSPDXZDQASIVFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CSCCSCCSCCSCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


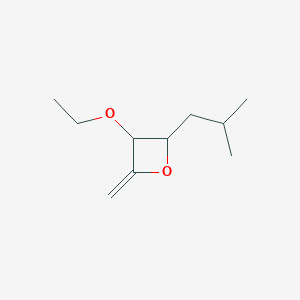
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
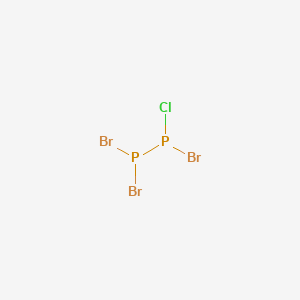
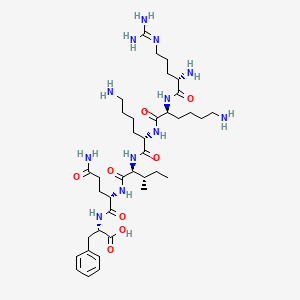

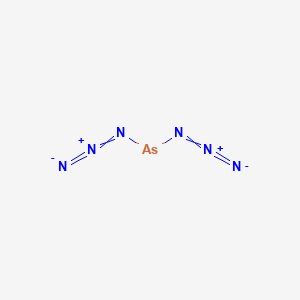
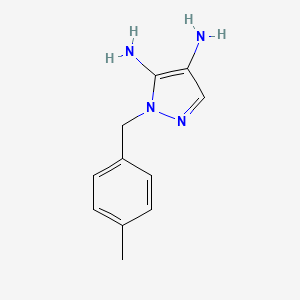
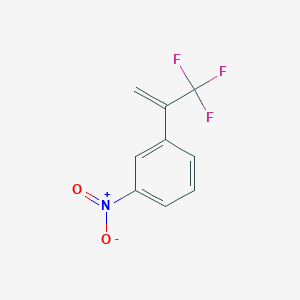
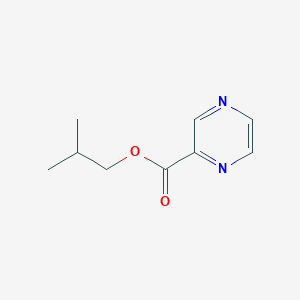
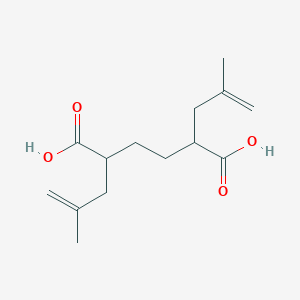
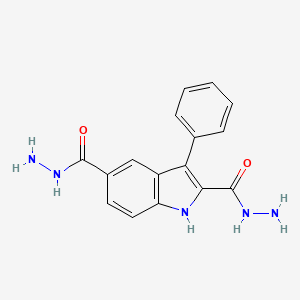
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
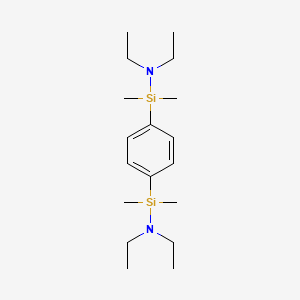
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
